N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE
Overview
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE is a complex organic compound that contains several functional groups It has a glycinamide core, which is a derivative of the amino acid glycine Attached to this core are three aromatic rings: a 3-chloro-4-methoxyphenyl group, an ethyl group, and a phenylsulfonyl group
Preparation Methods
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE involves multiple steps, each introducing a different functional groupThe reaction conditions often involve the use of reagents such as chlorinating agents, methoxylating agents, and sulfonylating agents under controlled temperatures and pressures .
Chemical Reactions Analysis
N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions depending on the conditions and reagents used. Some of the common reactions include:
Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Condensation: The amide group can also participate in condensation reactions to form imides or other derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving glycinamide derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-CHLORO-4-METHOXYPHENYL)-2-(N-ETHYLBENZENESULFONAMIDO)ACETAMIDE can be compared with other similar compounds, such as:
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-(4-methylphenylsulfonyl)glycinamide: This compound has a similar structure but with different substituents on the aromatic rings.
N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(3,4,5-trimethoxyphenyl)-1,3,5-triazine-2,4-diamine: This compound contains a triazine core instead of a glycinamide core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-3-20(25(22,23)14-7-5-4-6-8-14)12-17(21)19-13-9-10-16(24-2)15(18)11-13/h4-11H,3,12H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQLPCCTDMZHQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=C(C=C1)OC)Cl)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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